molecular formula C8H10ClNO5S3 B7890532 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride

Cat. No.: B7890532
M. Wt: 331.8 g/mol
InChI Key: GDSGVJSUKSRFJR-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride is a chemical compound that features a morpholine ring and a thiophene ring, both of which are substituted with sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride typically involves the reaction of morpholine-4-sulfonyl chloride with thiophene-2-sulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different thiophene derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions

    Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions

    Coupled Products: Formed through coupling reactions

Scientific Research Applications

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The thiophene ring can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl chloride: Lacks the morpholine ring but has similar reactivity due to the sulfonyl chloride group.

    Morpholine-4-sulfonyl chloride: Lacks the thiophene ring but has similar reactivity due to the sulfonyl chloride group.

    5-(Morpholine-4-sulfonyl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride is unique due to the presence of both a morpholine ring and a thiophene ring, each substituted with a sulfonyl chloride group

Properties

IUPAC Name

5-morpholin-4-ylsulfonylthiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO5S3/c9-17(11,12)7-1-2-8(16-7)18(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSGVJSUKSRFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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